
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(5-(3-Chlorophényl)-2-furyl)-N-(2,4-diméthylphényl)propanamide est un composé organique qui présente une structure complexe avec plusieurs cycles aromatiques et groupes fonctionnels.
Méthodes De Préparation
La synthèse du 3-(5-(3-Chlorophényl)-2-furyl)-N-(2,4-diméthylphényl)propanamide implique généralement plusieurs étapes, notamment la formation du cycle furane, la chloration du cycle phényle et la formation ultérieure de l’amide. Les conditions réactionnelles exigent souvent des catalyseurs et des solvants spécifiques pour garantir un rendement élevé et une pureté élevée. Les méthodes de production industrielles peuvent impliquer l’optimisation de ces étapes pour augmenter la synthèse tout en maintenant l’efficacité et la rentabilité.
Analyse Des Réactions Chimiques
Ce composé peut subir différents types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de différentes formes réduites du composé.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile ou nucléophile. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers électrophiles ou nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs utilisés.
Applications de la recherche scientifique
Le 3-(5-(3-Chlorophényl)-2-furyl)-N-(2,4-diméthylphényl)propanamide a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Les interactions du composé avec les molécules biologiques sont étudiées pour comprendre son potentiel en tant que candidat médicament.
Médecine : Des recherches sont menées pour explorer son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans les procédés de fabrication chimique.
Applications De Recherche Scientifique
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is conducted to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
Le mécanisme d’action du 3-(5-(3-Chlorophényl)-2-furyl)-N-(2,4-diméthylphényl)propanamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Ces interactions peuvent moduler les voies biologiques, ce qui conduit aux effets observés du composé. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies impliquées.
Comparaison Avec Des Composés Similaires
Comparé à des composés similaires, le 3-(5-(3-Chlorophényl)-2-furyl)-N-(2,4-diméthylphényl)propanamide se distingue par sa combinaison unique de groupes fonctionnels et de cycles aromatiques. Les composés similaires peuvent inclure d’autres dérivés du furane ou des amides aromatiques chlorés.
Propriétés
Numéro CAS |
853312-71-7 |
|---|---|
Formule moléculaire |
C21H20ClNO2 |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
3-[5-(3-chlorophenyl)furan-2-yl]-N-(2,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C21H20ClNO2/c1-14-6-9-19(15(2)12-14)23-21(24)11-8-18-7-10-20(25-18)16-4-3-5-17(22)13-16/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,23,24) |
Clé InChI |
DIXSBKLYNHJOOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






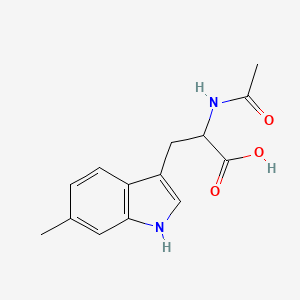
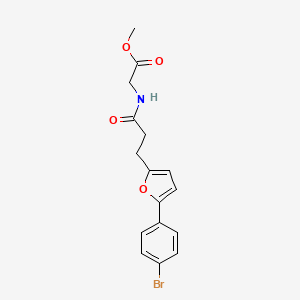
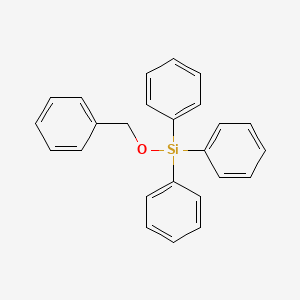



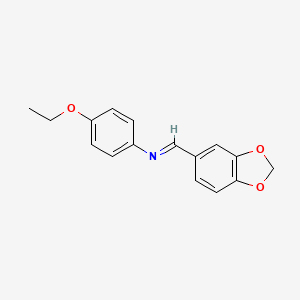

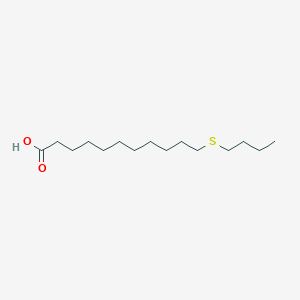
![2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline](/img/structure/B11953259.png)
